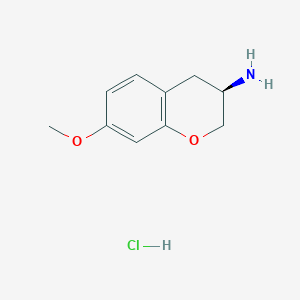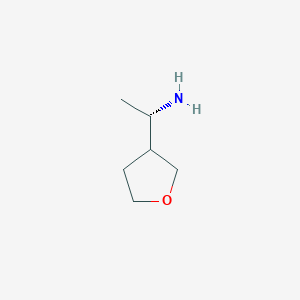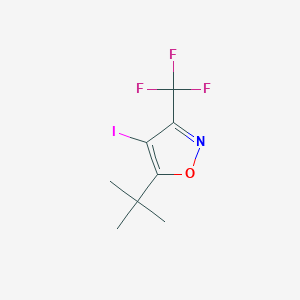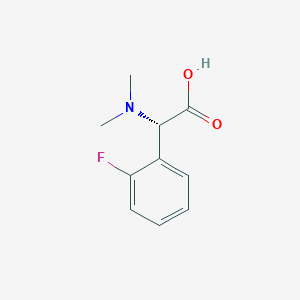
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a fluorophenyl group attached to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine to form this compound. This step is typically carried out using carbon dioxide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: The enantiomer of the (S)-configuration, with similar chemical properties but different biological activity.
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: A structural isomer with the fluorine atom in a different position on the phenyl ring.
2-(Dimethylamino)-2-phenylacetic acid: A related compound lacking the fluorine atom, with different chemical and biological properties.
Uniqueness
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
JCWUTEGWHABTTF-VIFPVBQESA-N |
SMILES isomérico |
CN(C)[C@@H](C1=CC=CC=C1F)C(=O)O |
SMILES canónico |
CN(C)C(C1=CC=CC=C1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)
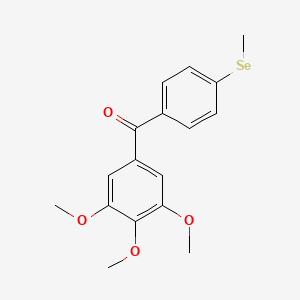
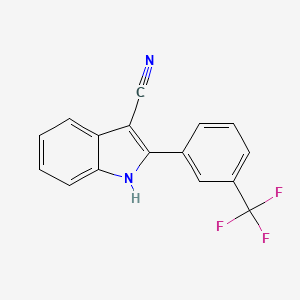

![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)

![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)

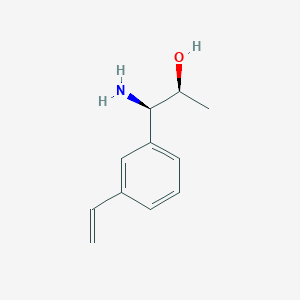
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)
